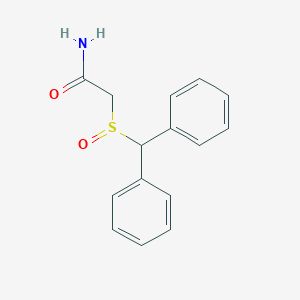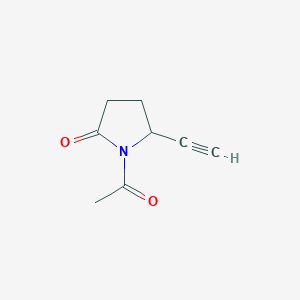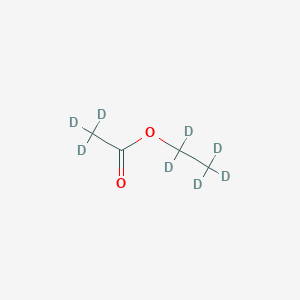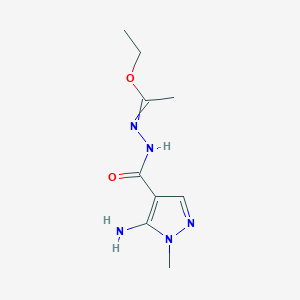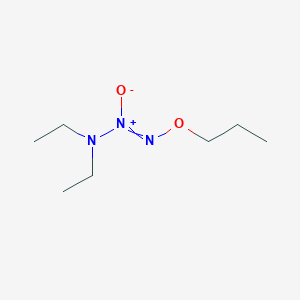
Diethylamino-oxido-propoxyiminoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylamino-oxido-propoxyiminoazanium, also known as DEPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEPA is a cationic surfactant that is commonly used as an emulsifier, wetting agent, and dispersant in various industrial and laboratory settings. In recent years, DEPA has emerged as a promising candidate for use in biomedical research due to its ability to alter the properties of biological membranes and interact with cellular components.
Applications De Recherche Scientifique
Diethylamino-oxido-propoxyiminoazanium has a wide range of potential applications in scientific research, particularly in the fields of biophysics, biochemistry, and cell biology. Diethylamino-oxido-propoxyiminoazanium has been used as a tool to study the properties of biological membranes, including their fluidity, permeability, and organization. Diethylamino-oxido-propoxyiminoazanium can also be used to solubilize and stabilize membrane proteins, which are often difficult to study due to their hydrophobic nature.
Mécanisme D'action
Diethylamino-oxido-propoxyiminoazanium interacts with biological membranes through electrostatic and hydrophobic interactions. Diethylamino-oxido-propoxyiminoazanium is positively charged at physiological pH, allowing it to bind to negatively charged phospholipids in the membrane. This interaction alters the properties of the membrane, including its fluidity and permeability. Diethylamino-oxido-propoxyiminoazanium can also induce the formation of membrane domains, which can affect the localization and activity of membrane-bound proteins.
Effets Biochimiques Et Physiologiques
Diethylamino-oxido-propoxyiminoazanium has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, Diethylamino-oxido-propoxyiminoazanium can increase the fluidity of lipid membranes, which can affect the activity of membrane-bound enzymes and transporters. At higher concentrations, Diethylamino-oxido-propoxyiminoazanium can disrupt the structure of the membrane, leading to changes in membrane permeability and ion transport. Diethylamino-oxido-propoxyiminoazanium has also been shown to affect cellular signaling pathways, including the activation of protein kinase C and the inhibition of phospholipase A2.
Avantages Et Limitations Des Expériences En Laboratoire
Diethylamino-oxido-propoxyiminoazanium has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy-to-use reagent that can be readily synthesized and purified. Diethylamino-oxido-propoxyiminoazanium can also be used in a wide range of experimental systems, including cell cultures, isolated membranes, and whole organisms. However, Diethylamino-oxido-propoxyiminoazanium also has limitations, particularly in terms of its potential toxicity and non-specific effects. Diethylamino-oxido-propoxyiminoazanium can interact with a wide range of cellular components, leading to unintended effects on cellular function. Additionally, Diethylamino-oxido-propoxyiminoazanium has been shown to be toxic at high concentrations, limiting its use in certain experimental systems.
Orientations Futures
There are several future directions for research on Diethylamino-oxido-propoxyiminoazanium. One potential area of focus is the development of new Diethylamino-oxido-propoxyiminoazanium derivatives with improved properties, such as increased specificity or reduced toxicity. Another area of interest is the use of Diethylamino-oxido-propoxyiminoazanium in drug delivery systems, where it could be used to target specific tissues or cells. Finally, Diethylamino-oxido-propoxyiminoazanium could be used as a tool to study the role of membrane properties in various cellular processes, including signaling, transport, and metabolism.
Conclusion
In conclusion, Diethylamino-oxido-propoxyiminoazanium is a unique chemical compound with a wide range of potential applications in scientific research. Diethylamino-oxido-propoxyiminoazanium can alter the properties of biological membranes and interact with cellular components, making it a valuable tool for studying cellular processes. However, Diethylamino-oxido-propoxyiminoazanium also has limitations in terms of its potential toxicity and non-specific effects. Future research on Diethylamino-oxido-propoxyiminoazanium could lead to the development of new derivatives with improved properties and the use of Diethylamino-oxido-propoxyiminoazanium in drug delivery and other applications.
Méthodes De Synthèse
Diethylamino-oxido-propoxyiminoazanium is synthesized through the reaction of diethylamine with propylene oxide, followed by the addition of hydrogen peroxide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water and other polar solvents. The purity of Diethylamino-oxido-propoxyiminoazanium can be improved through recrystallization, chromatography, or other purification techniques.
Propriétés
Numéro CAS |
112753-64-7 |
|---|---|
Nom du produit |
Diethylamino-oxido-propoxyiminoazanium |
Formule moléculaire |
C7H17N3O2 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
diethylamino-oxido-propoxyiminoazanium |
InChI |
InChI=1S/C7H17N3O2/c1-4-7-12-8-10(11)9(5-2)6-3/h4-7H2,1-3H3 |
Clé InChI |
SRMGPOJFLKZFES-UHFFFAOYSA-N |
SMILES |
CCCON=[N+](N(CC)CC)[O-] |
SMILES canonique |
CCCON=[N+](N(CC)CC)[O-] |
Synonymes |
1-Propoxy-3,3-diethyltriazene 2-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



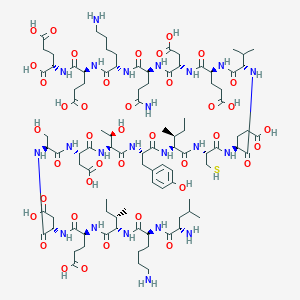

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
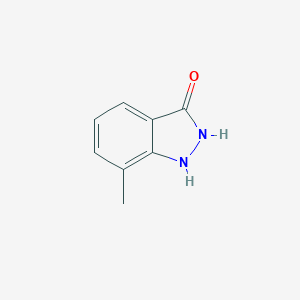
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
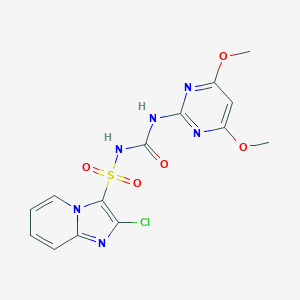
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
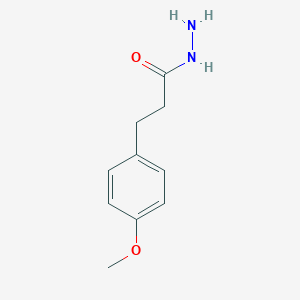
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
